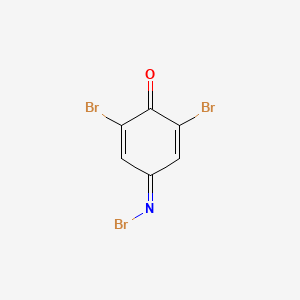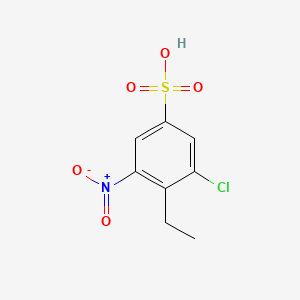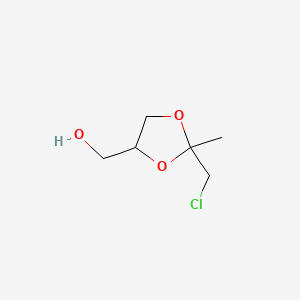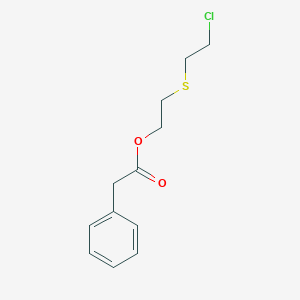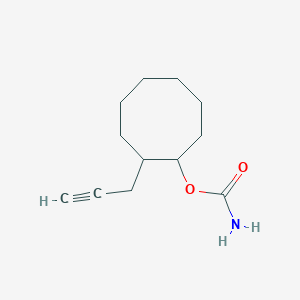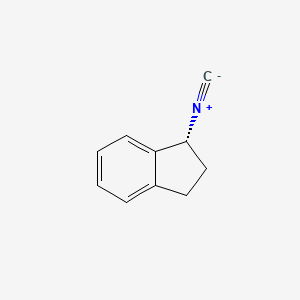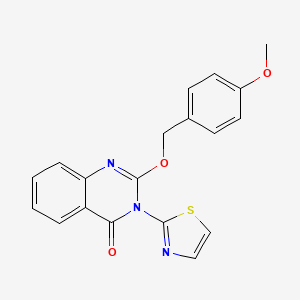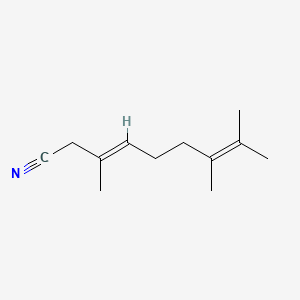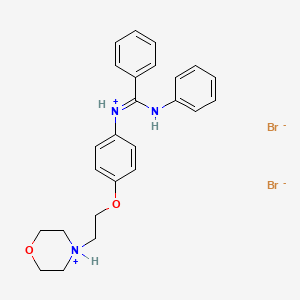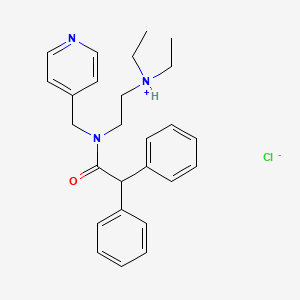
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Diphenyl Moiety: The diphenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Incorporation of the Pyridylmethyl Group: The final step involves the reaction of the intermediate compound with 4-pyridylmethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
Medically, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The diphenyl and pyridylmethyl groups contribute to the compound’s binding affinity and specificity, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-pyridylmethyl group, in particular, enhances its ability to interact with certain biological targets, making it a compound of interest in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
97702-93-7 |
|---|---|
Molecular Formula |
C26H32ClN3O |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)-(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-22-15-17-27-18-16-22)26(30)25(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-18,25H,3-4,19-21H2,1-2H3;1H |
InChI Key |
RANPFLVKSVQQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


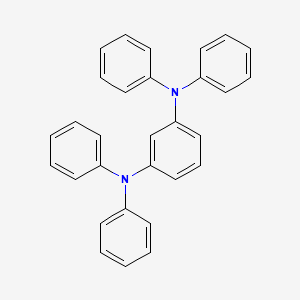
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
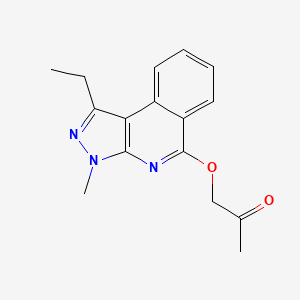
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
